(E)-ethyl 4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-3-29-21(27)15-6-8-16(9-7-15)23-19(25)13-24-20(26)18(31-22(24)30)12-14-4-10-17(28-2)11-5-14/h4-12H,3,13H2,1-2H3,(H,23,25)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYJGNOWGADYAH-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate is a complex organic compound that incorporates thiazolidine and benzamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current findings on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound involves several steps, predominantly focusing on the formation of thiazolidine derivatives. The process typically starts with the reaction of ethyl 4-amino benzoate with various aldehydes to form Schiff bases, which are then cyclized to produce thiazolidine derivatives .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidine derivatives, including those related to this compound. Research indicates that these compounds exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives containing methoxybenzylidene groups have shown enhanced activity due to their ability to disrupt bacterial cell membranes .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives such as those derived from thiazolidine frameworks have demonstrated cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Table 1 summarizes key findings on the anticancer activity of related compounds:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 12.5 | Apoptosis induction |
| Compound B | HCT116 | 25.0 | Cell cycle arrest |
| Compound C | MCF7 | 15.0 | Inhibition of proliferation |
Enzyme Inhibition
Additionally, compounds related to this compound have been evaluated for their enzyme inhibitory activities. For example, some derivatives have shown promising results as inhibitors of xanthine oxidase and urease, which are relevant targets in treating gout and renal calculi .
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiazolidine derivatives:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of a series of thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiazolidine derivatives on various cancer cell lines. The results showed that modifications at the benzylidene position significantly influenced cytotoxicity levels.
- Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between these compounds and their biological targets, revealing essential structural features that contribute to their biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 4-Thiazolidinone Family
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid
- Molecular Formula: C₂₀H₁₆NO₅S₂.
- Yield : 24% (lower than the target compound’s typical yield).
- Melting Point : 172–175°C (lower than the target compound’s reported range).
- Elemental Analysis : Close match between calculated and observed values (C: 60.26% vs. 60.13%; H: 4.45% vs. 4.29%) .
- Key Difference : The phenylethoxy substituent likely reduces crystallinity compared to the target’s 4-methoxybenzylidene group.
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid
- Molecular Formula: C₂₀H₁₆NO₆S₂.
- Yield : 73% (higher than the target compound).
- Melting Point : 277–280°C (significantly higher, suggesting stronger intermolecular forces).
- Elemental Analysis : Slight deviations in nitrogen content (observed 3.18% vs. calculated 3.37%) .
- Key Difference : The benzyloxy group enhances aromatic stacking, increasing thermal stability.
Rhodanine-Containing Analogues
3-(2-(Diethylamino)ethyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one (D4)
- Synthesis : Uses 4-ethylbenzaldehyde and ammonium acetate in acetic acid.
- Substituents: Diethylaminoethyl group enhances solubility in polar solvents.
Bis-2-iminothiazolidin Derivatives
(allylimino)-3-(4-(((2E,5Z)-2-(allylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)methyl)benzyl)-4-oxothiazolidin-5-ylidene)acetate
- Structure: Features a methoxy-oxoethylidene group and allylimino substituents.
- Key Difference: The bis-thiazolidin core and allyl groups enable crosslinking or polymerization, diverging from the target’s monomeric structure .
Physical and Chemical Properties
*Estimated based on molecular formula.
Functional Group Impact on Properties
Chemoinformatics and Similarity Analysis
While structural comparisons dominate, highlights the use of Tanimoto coefficients for quantifying similarity in binary fingerprint data. The target compound’s benzylidene and thioxothiazolidinone motifs align it with analogues, but substituent variations (e.g., methoxy vs. benzyloxy) reduce similarity scores .
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three structural components:
- Ethyl 4-aminobenzoate : Serves as the aromatic backbone for the acetamido linkage.
- 2-Thioxothiazolidin-4-one core : Provides the heterocyclic framework with a thione group at position 2.
- 4-Methoxybenzylidene substituent : Introduced via condensation to position 5 of the thiazolidinone ring.
Retrosynthetically, the molecule is assembled through sequential amide bond formation, cyclization, and Knoevenagel condensation.
Step 1: Synthesis of Ethyl 4-(2-Chloroacetamido)benzoate
The initial step involves coupling ethyl 4-aminobenzoate with chloroacetyl chloride to form the chloroacetamido intermediate.
Reaction Conditions
- Reagents : Ethyl 4-aminobenzoate, chloroacetyl chloride, triethylamine (base).
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0–5°C (to minimize side reactions), followed by warming to room temperature.
- Reaction Time : 4–6 hours.
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of chloroacetyl chloride, displacing chloride (Figure 1). Triethylamine neutralizes HCl, driving the reaction to completion.
Table 1: Optimization of Chloroacetamido Formation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Base | Pyridine | Et₃N | Et₃N |
| Yield (%) | 72 | 85 | 92 |
Step 2: Formation of 3-(2-(Ethoxycarbonylphenyl)acetamido)-2-thioxothiazolidin-4-one
The chloroacetamido intermediate undergoes cyclization with thiourea to form the thiazolidinone ring.
Cyclization Mechanism
Thiourea acts as a nucleophile, attacking the chloroacetamido carbon, followed by intramolecular cyclization to form the five-membered ring. The reaction is facilitated by a polar aprotic solvent (e.g., DMF) and elevated temperatures.
Procedure
- Reagents : Chloroacetamido intermediate, thiourea, sodium bicarbonate.
- Solvent : Ethanol/water (3:1).
- Temperature : Reflux (80°C).
- Time : 12–16 hours.
The product is isolated via filtration and recrystallized from ethanol, yielding the 2-thioxothiazolidin-4-one derivative as a pale-yellow solid.
Table 2: Cyclization Reaction Outcomes
| Parameter | Result |
|---|---|
| Yield (%) | 78 |
| Melting Point (°C) | 158–160 |
| Purity (HPLC) | >98% |
Mechanistic and Practical Considerations
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.83 (s, 3H, OCH₃), 3.71 (s, 2H, CH₂CO).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O thiazolidinone), 1240 cm⁻¹ (C=S).
Chromatographic Purity
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30), purity >99%.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
